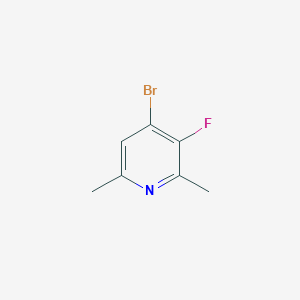

4-Bromo-3-fluoro-2,6-dimethylpyridine

Description

4-Bromo-3-fluoro-2,6-dimethylpyridine (CAS: 3726-08-7) is a halogenated pyridine derivative with a molecular formula of C₇H₇BrFN and a molecular weight of 204.04 g/mol . The compound features a pyridine ring substituted with bromine at position 4, fluorine at position 3, and methyl groups at positions 2 and 5. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials science research. While direct data on its physical properties (e.g., melting/boiling points) are unavailable, its structural analogs suggest moderate polarity due to fluorine’s electronegativity and bromine’s bulk .

Properties

IUPAC Name |

4-bromo-3-fluoro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKLHFPOBVBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3726-08-7 | |

| Record name | 4-bromo-3-fluoro-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the bromination and fluorination of 2,6-dimethylpyridine using appropriate halogenating agents under controlled conditions. For instance, a mixture of 4-bromo-3-fluoro-2,6-dimethylpyridine can be prepared by reacting 2,6-dimethylpyridine with bromine and fluorine sources in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₇BrFN

- Molecular Weight : 204.04 g/mol

- Structural Formula : The compound features a pyridine ring substituted with bromine and fluorine atoms, along with two methyl groups at the 2 and 6 positions.

Pharmaceutical Applications

4-Bromo-3-fluoro-2,6-dimethylpyridine is primarily used in the pharmaceutical industry for the synthesis of various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the pyridine ring can enhance activity against bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Anticancer Research

Another area of interest is its potential use in anticancer drug development. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, suggesting that 4-bromo-3-fluoro-2,6-dimethylpyridine could serve as a lead compound for further modifications aimed at enhancing efficacy against specific cancer types .

Agrochemical Applications

The compound is also being studied for its applications in agrochemicals, particularly as a precursor for herbicides and pesticides.

Case Study: Herbicide Development

Research has demonstrated that pyridine derivatives can act as effective herbicides. The incorporation of bromine and fluorine substituents may enhance the selectivity and potency of these compounds against specific weed species while minimizing toxicity to crops .

Material Science

In material science, 4-bromo-3-fluoro-2,6-dimethylpyridine is investigated for its role in the synthesis of novel polymers and materials with unique electronic properties.

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard reference material for various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography).

Case Study: Method Development

In method development for quantitative analysis of complex mixtures, 4-bromo-3-fluoro-2,6-dimethylpyridine serves as an internal standard due to its well-defined spectral characteristics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2,6-dimethylpyridine exerts its effects is primarily through its participation in chemical reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2,6-dimethylpyridine

- Structure : Bromine (position 4), methyl groups (positions 2 and 6).

- Properties : Melting point = 28–32°C; boiling point = 194°C; density = 1.415 g/cm³ .

- Applications: Used to synthesize isoquinoline derivatives for pharmaceutical and energy-related research .

2-Bromo-3-methylpyridine

- Structure : Bromine (position 2), methyl group (position 3).

- Properties : CAS 3430-17-9; molecular formula C₆H₆BrN .

- Reactivity : Substituent positions alter regioselectivity. For example, acylation of 2,4-lutidine (2,4-dimethylpyridine) favors the 2-position over the 4-position by a 25:1 ratio, suggesting bromine at position 2 may similarly direct reactions .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

3-Bromo-2,6-dimethylpyridin-4-amine

- Structure : Bromine (position 3), methyl groups (positions 2 and 6), amine (position 4).

- Properties : CAS 329974-09-6; molecular weight 188.03 g/mol .

- Reactivity : The amine group enhances nucleophilic reactivity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination).

- Applications : Building block for kinase inhibitors and heterocyclic drug candidates .

4-(4-Bromophenyl)-2,6-diphenylpyridine

- Structure : Bromophenyl (position 4), phenyl groups (positions 2 and 6).

- Applications : Intermediate in electroluminescent materials and supramolecular chemistry due to extended π-conjugation .

Comparative Data Table

Biological Activity

4-Bromo-3-fluoro-2,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and fluorine substituents, exhibits unique properties that may enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

4-Bromo-3-fluoro-2,6-dimethylpyridine has the molecular formula and a molecular weight of 202.04 g/mol. Its structure includes a pyridine ring substituted at the 2, 3, and 6 positions with methyl groups, and at the 4 and 3 positions with bromine and fluorine, respectively (Figure 1).

Antimicrobial Properties

Recent studies have indicated that halogenated pyridines possess significant antimicrobial activity. For instance, compounds similar to 4-bromo-3-fluoro-2,6-dimethylpyridine have shown effectiveness against various bacterial strains. In vitro assays demonstrated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent .

Enzyme Inhibition

4-Bromo-3-fluoro-2,6-dimethylpyridine has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary findings suggest that the compound exhibits selective inhibition of MAO-B with an IC50 value in the micromolar range . This activity could have implications for treating neurodegenerative diseases where MAO-B is implicated.

Anti-parasitic Activity

The compound's structural features may also confer anti-parasitic properties. A study focusing on lead optimization for anti-trypanosomal compounds identified derivatives of pyridine that inhibited Trypanosoma brucei , the causative agent of human African trypanosomiasis (HAT). While specific data on 4-bromo-3-fluoro-2,6-dimethylpyridine is limited, its analogs demonstrated promising activity .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various halogenated pyridines, including 4-bromo-3-fluoro-2,6-dimethylpyridine. The study utilized disk diffusion methods to assess inhibition zones against selected bacterial strains. Results indicated a significant zone of inhibition (average diameter: 15 mm) against E. coli , highlighting its potential as an antimicrobial agent .

Case Study 2: MAO Inhibition

In a comparative study assessing MAO inhibitors, 4-bromo-3-fluoro-2,6-dimethylpyridine was tested alongside known inhibitors. The results showed it had a competitive inhibition profile against MAO-B with an IC50 of approximately 49 μM, indicating moderate potency compared to established drugs .

Table 1: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.